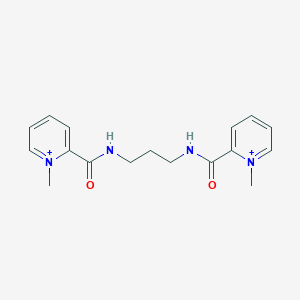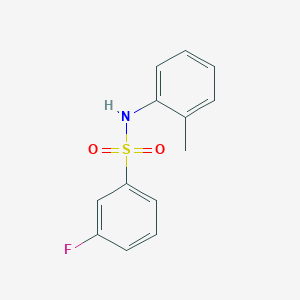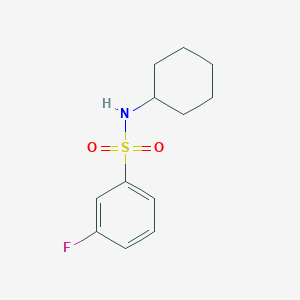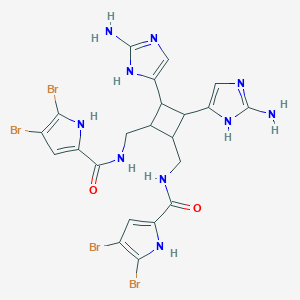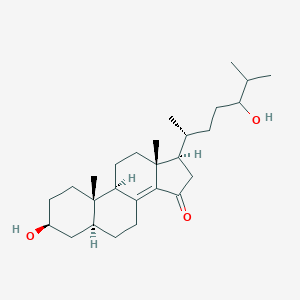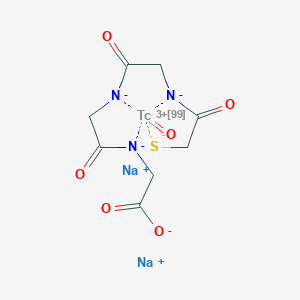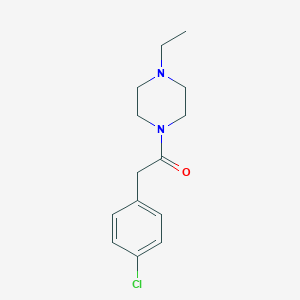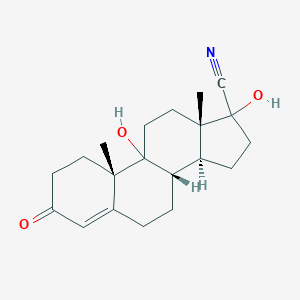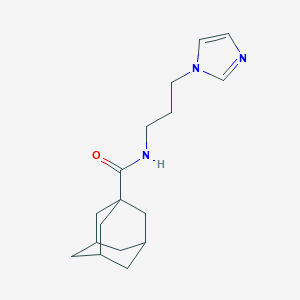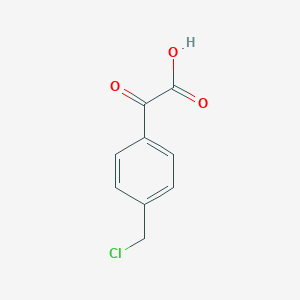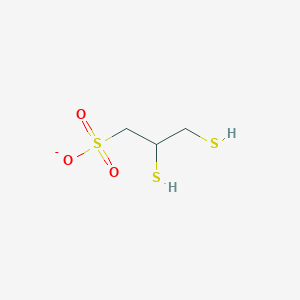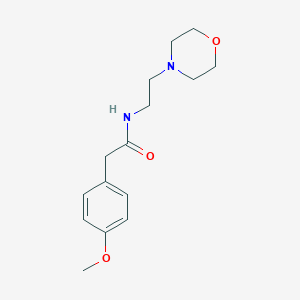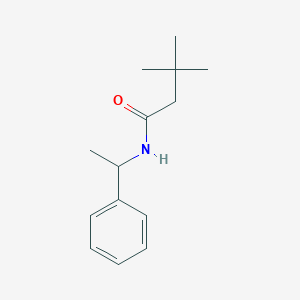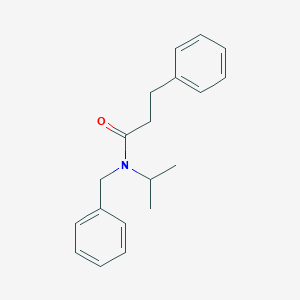![molecular formula C18H12N2O4 B220851 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, also known as IDO inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the immune system and has been investigated for its role in cancer treatment and other diseases.
Wirkmechanismus
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione), which is involved in the metabolism of tryptophan. This enzyme plays a crucial role in regulating the immune response, and its inhibition has been shown to promote the activation of the immune system. By inhibiting 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been found to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases.
Biochemical and Physiological Effects:
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase the levels of tryptophan in the body, which can stimulate the production of immune cells and enhance the body's ability to fight cancer and other diseases. 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has also been found to reduce the production of regulatory T cells, which can suppress the immune response and promote tumor growth. Additionally, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been shown to enhance the activity of cytotoxic T cells, which can directly kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has several advantages for lab experiments, including its ability to inhibit the activity of the enzyme 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione, which is involved in the metabolism of tryptophan. This compound has also been found to have a significant impact on the immune system, making it a valuable tool for studying the immune response and its role in cancer and other diseases. However, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor, including its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. The compound has also been investigated for its potential role in autoimmune diseases and other conditions related to the immune system. Additionally, future research could focus on optimizing the dosing and delivery of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor to minimize toxicity and maximize therapeutic efficacy.
Synthesemethoden
The synthesis of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor involves several steps, including the condensation of 2,3-dioxoindoline with ethyl bromoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced compound with 2,3-dioxoindole-1-acetic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and other conditions related to the immune system. The compound has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione), which is involved in the metabolism of tryptophan. By inhibiting the activity of this enzyme, 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione inhibitor has been shown to promote the activation of the immune system and enhance the body's ability to fight cancer and other diseases.
Eigenschaften
Produktname |
1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione |
|---|---|
Molekularformel |
C18H12N2O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-[2-(2,3-dioxoindol-1-yl)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-5-1-3-7-13(11)19(17(15)23)9-10-20-14-8-4-2-6-12(14)16(22)18(20)24/h1-8H,9-10H2 |
InChI-Schlüssel |
ZICIZFBOAQLOTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



